N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-15(18)16-10-13(17)11-5-6-14-12(9-11)7-8-19-14/h2,5-6,9,13,17H,1,3-4,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMFBVGLNHJQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC2=C(C=C1)OCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Molecular Weight : The propanamide analog’s higher molecular weight (389.47 vs. ~273.3) is attributed to the methanesulfonylphenyl group, which may reduce membrane permeability compared to the simpler pent-4-enamide chain .
- Rotatable Bonds : Both compounds fall below the critical threshold of 10 rotatable bonds, aligning with Veber’s criteria for favorable oral bioavailability .
Pharmacokinetic Predictions
Using Veber’s rules for oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų) :
- Pent-4-enamide analog : Estimated PSA (~70 Ų) and rotatable bonds (~6) suggest high likelihood of good bioavailability.
- Propanamide analog : Higher PSA (~110 Ų) but still within the acceptable range, supporting moderate-to-good bioavailability.
The pent-4-enamide chain’s unsaturation may confer metabolic advantages, such as reduced susceptibility to oxidative degradation compared to the sulfonyl-containing analog.
Research Findings and Implications
Bioavailability Optimization : The pent-4-enamide derivative’s lower PSA and molecular weight may favor intestinal absorption over the sulfonyl-containing analog, aligning with ’s emphasis on PSA and rotatable bonds .
Metabolic Stability : The unsaturated pent-4-enamide chain could reduce first-pass metabolism compared to the electron-deficient sulfonyl group, which may undergo phase II conjugation .
Target Selectivity : The benzofuran core in both compounds likely interacts with hydrophobic binding pockets, but the propanamide analog’s sulfonyl group may introduce hydrogen-bonding interactions with polar residues.
Q & A
Q. How can multi-target interactions (e.g., polypharmacology) be systematically explored?
- Methodology :
- High-throughput screening (HTS) : Screen against a panel of 100+ targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Network pharmacology : Construct interaction networks (Cytoscape) to identify synergistic or off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
